molecular formula C7H16ClNO2S B8816593 2-Amino-3-tert-butylsulfanyl-propionic acid hydrochloride

2-Amino-3-tert-butylsulfanyl-propionic acid hydrochloride

Cat. No. B8816593
M. Wt: 213.73 g/mol
InChI Key: MHBMYFJKEBCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08624052B2

Procedure details

A solution of L-cysteine (30.3 g, 0.25 mol) and t-BuOH (62.2 mL, 0.65 mol) in 2N HCl (110 mL) was heated at 120° C. in a sealed flask for 48 h. After cooling, it was concentrated to dryness and triturated with acetone to give 14 as a white solid (45.0 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 8.58 (br s, 3H), 4.06 (t, 1H), 3.03 (m, 2H), 1.29 (s, 9H).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[CH3:8][C:9](O)([CH3:11])[CH3:10].[ClH:13]>>[ClH:13].[NH2:1][CH:2]([CH2:3][S:4][C:9]([CH3:11])([CH3:10])[CH3:8])[C:5]([OH:7])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
62.2 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)CSC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08624052B2

Procedure details

A solution of L-cysteine (30.3 g, 0.25 mol) and t-BuOH (62.2 mL, 0.65 mol) in 2N HCl (110 mL) was heated at 120° C. in a sealed flask for 48 h. After cooling, it was concentrated to dryness and triturated with acetone to give 14 as a white solid (45.0 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 8.58 (br s, 3H), 4.06 (t, 1H), 3.03 (m, 2H), 1.29 (s, 9H).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[CH3:8][C:9](O)([CH3:11])[CH3:10].[ClH:13]>>[ClH:13].[NH2:1][CH:2]([CH2:3][S:4][C:9]([CH3:11])([CH3:10])[CH3:8])[C:5]([OH:7])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Name
Quantity
62.2 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
110 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)CSC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.